Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
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Overview
Description
Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Novel Compounds : Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, was synthesized and further reacted to produce novel 1,3,4-oxadiazole compounds derived from 1H-imidazole. These compounds exhibited antibacterial activity against common bacteria, demonstrating the chemical's relevance in developing new antibacterial agents (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019).
- Antimicrobial Activities : Another study focused on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing their antimicrobial activities against a panel of bacteria. This underscores the potential use of the chemical in developing antimicrobial agents (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Chemical Reactivity and Properties
- Reactivity Studies : The reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes was surveyed, leading to the successful synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates. This research highlights the compound's utility in synthesizing complex heterocycles (Sara Asadi, Maedeh Zebarjad, Hamidreza Masoudi, Hossein Mehrabi, 2021).
- Catalytic Role in Reactions : An unexpected aldehyde-catalyzed reaction involving imidazole N-oxides and ethyl cyanoacetate demonstrated the catalytic potential of the compound in producing ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates. This finding opens up new avenues in catalysis research (Anton V. Kutasevich, A. S. Efimova, M. Sizonenko, V. Perevalov, L. G. Kuz'mina, V. S. Mityanov, 2019).
Synthesis of Heterocycles and Medicinal Chemistry
- Heterocyclic Derivatives : The compound was used as a key intermediate in synthesizing various heterocyclic derivatives, indicating its importance in the field of medicinal chemistry and drug development. This includes efforts to synthesize imidazo[1,2-a]pyridine derivatives, showcasing the versatility of ethyl 2-(1H-imidazol-1-yl)acetate in synthesizing pharmacologically relevant structures (M. El-zohry, T. A. Mohamed, E. Hussein, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-29-15(26)11-23-18(27)16-17(22(4)20(23)28)21-19-24(12(2)13(3)25(16)19)14-9-7-6-8-10-14/h14H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXRWQNMMHLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCCC4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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